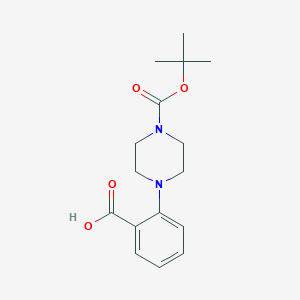

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of this compound involves a solution of 1-Boc-4-(2-carboxy-phenyl)-piperazine in THF at 0° C. BH3-THF is added and the solution is stirred overnight. The solution is then cooled to about 0° C. and 60 mL of 2 M NaOH is added followed by EtOAc and brine. After separation, the aqueous solution is extracted with EtOAc (3×). The combined organic solutions are washed with water (2×) and brine, and then dried (Na2SO4), filtered and concentrated to give the title compound.Molecular Structure Analysis

The molecular weight of “2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid” is 306.36 g/mol. The InChI Key is SSBZXKJSOFJQBW-UHFFFAOYSA-N.Chemical Reactions Analysis

The compound has been used in the development of acetyl-CoA carboxylase inhibitors, demonstrating the potential for creating bioactive molecules with similar structural frameworks.Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals .Scientific Research Applications

Crystallographic and Structural Analysis

- 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), structurally similar to the target compound, has been synthesized and studied for its crystal structure, providing insights into the conformational aspects of related compounds (Faizi, Ahmad, & Golenya, 2016).

Chemical Synthesis and Optimization

- In the development of acetyl-CoA carboxylase inhibitors, compounds structurally related to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid have been synthesized, demonstrating the potential for creating bioactive molecules with similar structural frameworks (Chonan et al., 2011).

Metabolic Pathway Studies

- Research on Lu AA21004, a novel antidepressant, revealed the formation of a metabolite structurally related to the target compound, offering insights into the metabolic pathways and biotransformation processes of similar compounds (Hvenegaard et al., 2012).

Antimalarial Activity

- Studies on piperazine derivatives with structural similarities to the target compound have shown antimalarial activity, highlighting the potential of these compounds in developing antimalarial agents (Cunico et al., 2009).

Asymmetric Synthesis

- 2-[4-(tert-Butoxycarbonyl)piperazinyl]benzylidene-tert-butanesulfinamides were investigated for their diastereomerically enriched adducts, suggesting the utility of similar compounds in asymmetric synthesis and structure-activity studies (Jiang et al., 2005).

Radiochemical Applications

- Research involving mixed ligand tricarbonyl complexes, including compounds structurally similar to the target molecule, has been conducted, indicating potential applications in radiochemistry and imaging (Mundwiler et al., 2004).

Crystallographic Studies

- Crystallographic studies of novel piperazine derivatives provide insights into molecular interactions and conformational details, which are crucial for understanding the behavior of similar compounds (Kumara et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The compound has potential applications in various fields of research. For instance, it has been used in the synthesis of various pharmaceuticals, including antivirals, antibiotics, and antineoplastics. It has also been used in the development of acetyl-CoA carboxylase inhibitors, and as a semi-flexible linker in PROTAC development for targeted protein degradation .

properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBZXKJSOFJQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373528 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444582-90-5 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.